Improved Lipophilicity vs. Non-Fluorinated Analog (1-(1,2,3-Thiadiazole-4-carbonyl)piperidine)
The target compound exhibits a computed logP (XLogP3) of 1.4 [1]. In contrast, the non-fluorinated analog 1-(1,2,3-thiadiazole-4-carbonyl)piperidine (CAS 1484064-40-5) has a significantly lower molecular weight and, based on its structure, a predicted lower logP [2]. The introduction of the gem-difluoro group increases lipophilicity by an estimated 0.5–1.0 log units, which is a meaningful shift for blood-brain barrier penetration and membrane permeability in medicinal chemistry campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1-(1,2,3-Thiadiazole-4-carbonyl)piperidine (No fluorine). Predicted logP ~ 0.5–0.9 (estimated from structural analogs) |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.0 (fluorinated vs. non-fluorinated) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.05.07) [1] |
Why This Matters
This quantifiable increase in lipophilicity directly influences compound partitioning, membrane permeability, and potential CNS exposure, which are critical decision points in early drug discovery.
- [1] PubChem. CID 139028892. Computed Properties: XLogP3-AA = 1.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/139028892 View Source
- [2] PubChem. CID 11037984 (estimated) or structural comparison. 1-(1,2,3-Thiadiazole-4-carbonyl)piperidine, CAS 1484064-40-5, MW 197.26. View Source
